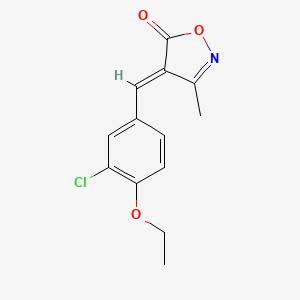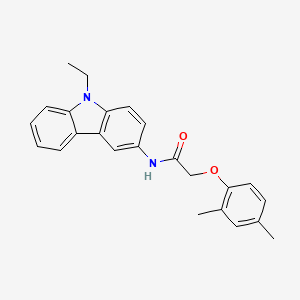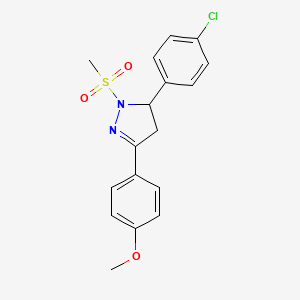
(4E)-4-(3-chloro-4-ethoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro, ethoxy, and isoxazolone groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde and 3-methyl-5(4H)-isoxazolone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-1-(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone
- 4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-ethyl-5(4H)-isoxazolone
Uniqueness
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12ClNO3 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
(4E)-4-[(3-chloro-4-ethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H12ClNO3/c1-3-17-12-5-4-9(7-11(12)14)6-10-8(2)15-18-13(10)16/h4-7H,3H2,1-2H3/b10-6+ |
Clé InChI |
TUEHERATLYAELX-UXBLZVDNSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C/2\C(=NOC2=O)C)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=NOC2=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607111.png)
![N-methyl-2-{4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11607117.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607122.png)
![N-cyclopentyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607130.png)
![Benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11607136.png)
![4-(4-butoxyphenyl)-3-hydroxy-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11607142.png)

![5-cyano-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11607161.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607178.png)
![methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11607179.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate](/img/structure/B11607181.png)

![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11607198.png)
